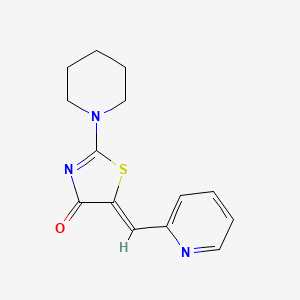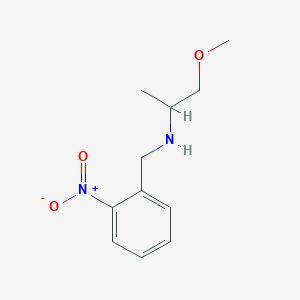![molecular formula C24H20N4O4S B10881987 2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B10881987.png)
2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a naphthalene moiety, and several functional groups, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the acetylamino group: This step involves acetylation of the amino group on the pyrimidine ring using acetic anhydride.
Attachment of the naphthalene moiety: This can be done through a nucleophilic substitution reaction, where the naphthalene derivative reacts with the pyrimidine intermediate.
Final assembly: The final step involves the formation of the acetamide linkage through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like potassium permanganate (KMnO4).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrimidine derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[5-(amino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
- 2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(phenyl)acetamide
Uniqueness
The presence of both the naphthalene moiety and the acetylamino group in 2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide makes it unique compared to other similar compounds
Propiedades
Fórmula molecular |
C24H20N4O4S |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
2-(5-acetamido-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H20N4O4S/c1-15(29)25-21-22(31)27-24(28(23(21)32)17-10-3-2-4-11-17)33-14-20(30)26-19-13-7-9-16-8-5-6-12-18(16)19/h2-13,31H,14H2,1H3,(H,25,29)(H,26,30) |
Clave InChI |
XLNXQMVTRHVTOK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10881906.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate](/img/structure/B10881911.png)
methanone](/img/structure/B10881929.png)
![ethyl 2-({[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10881930.png)
![4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10881936.png)
![(4-Benzylpiperidin-1-yl){1-[2-(trifluoromethyl)benzyl]piperidin-3-yl}methanone](/img/structure/B10881940.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B10881945.png)
![N-(4-{[4-(azepan-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10881947.png)
![Furan-2-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10881955.png)
methanone](/img/structure/B10881961.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide](/img/structure/B10881971.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881985.png)
